molecular formula C14H19NO3S B2469823 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide CAS No. 896019-97-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

Cat. No.: B2469823
CAS No.: 896019-97-9
M. Wt: 281.37
InChI Key: MNIZWRQNAUWZNP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has garnered significant attention due to its potential biological activity and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with similar structural features and biological activity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Shares the thieno[2,3-d]pyrimidinedione core structure but with different substituents.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct biological activity and selectivity towards GIRK1/2 channels. This selectivity makes it a valuable tool in pharmacological research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZWRQNAUWZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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